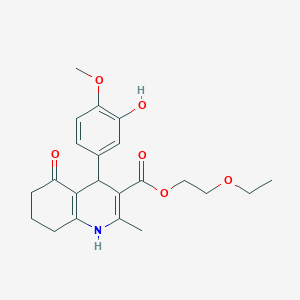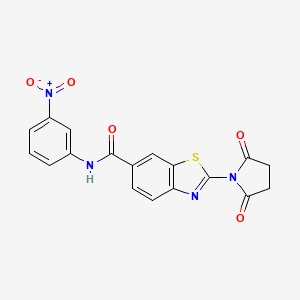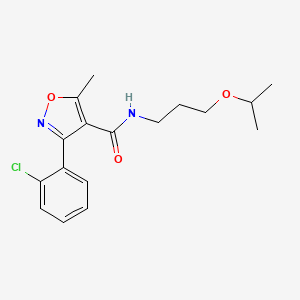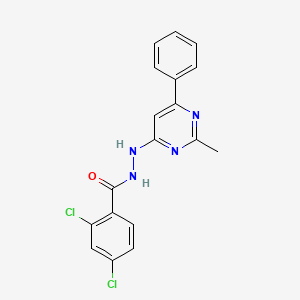![molecular formula C19H22N2O5S B4964875 methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4964875.png)
methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of Methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate involves several steps, starting from basic raw materials and employing techniques such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation. These processes yield significant intermediates and final products, demonstrating the compound's complexity and the intricate methods required for its synthesis. For example, the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate, was achieved through these steps with a total yield of 44.2%, highlighting the method's suitability for industrial production due to higher yield and lower cost (Yang Jian-she, 2009).
Molecular Structure Analysis The molecular structure of similar compounds has been characterized using techniques like IR, MS, 1H-NMR, and X-ray crystallography, providing detailed insights into the electronic and geometric configuration of these molecules. These studies reveal the molecular arrangement and confirm the structure of synthesized compounds, contributing to a deeper understanding of their chemical behavior and properties.
Chemical Reactions and Properties This compound undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical entities. For instance, the reaction and structural analysis of related compounds show how they form complex molecular assemblies through hydrogen bonding and other interactions, indicating their reactive nature and potential for further chemical modifications (J. Portilla et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary target of Methyl 4-[(3-{4-[(Ethylamino)Sulfonyl]Phenyl}Propanoyl)Amino]Benzoate, also known as MSAB, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt/β-catenin signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. The inhibition of this pathway by MSAB can lead to the suppression of these processes, particularly in Wnt-dependent cancer cells .
Result of Action
MSAB selectively inhibits the proliferation of Wnt-dependent cancer cells . It has been shown to have an IC50 (half maximal inhibitory concentration) of less than 6 μM in these cells, while exhibiting little efficacy in Wnt-independent cultures .
Action Environment
The action, efficacy, and stability of MSAB can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C .
properties
IUPAC Name |
methyl 4-[3-[4-(ethylsulfamoyl)phenyl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-20-27(24,25)17-11-4-14(5-12-17)6-13-18(22)21-16-9-7-15(8-10-16)19(23)26-2/h4-5,7-12,20H,3,6,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTASYMMAHNXFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B4964814.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B4964836.png)

![methyl 7-cyclopropyl-3-[2-(mesitylamino)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964847.png)
![N-cyclohexyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4964849.png)

![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)

![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)
